molecular formula C8H7ClN2OS B2816370 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1039967-49-1

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2816370
CAS No.: 1039967-49-1
M. Wt: 214.67
InChI Key: SFVRNPSCAPVOQZ-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a thiophene ring and a 1-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which can be generated in situ from a suitable precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Products with substituted nucleophiles in place of the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Chloroethyl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-(1-Chloroethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-(1-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVRNPSCAPVOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039967-49-1
Record name 5-(1-chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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